Product packaging for (2S)-homocystine(Cat. No.:CAS No. 626-72-2)

(2S)-homocystine

Cat. No.: B555024
CAS No.: 626-72-2
M. Wt: 268.4 g/mol
InChI Key: ZTVZLYBCZNMWCF-ZBHICJROSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Homocystine is the oxidized dimeric form of homocysteine and is a significant non-proteinogenic amino acid in biomedical research. It is primarily used to investigate the mechanisms of hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine in the blood that is an independent risk factor for atherosclerosis and cardiovascular disease . Researchers utilize L-Homocystine to model and study its role in inducing vascular endothelial injury, a key initiating event in atherosclerosis. Studies indicate that L-Homocystine can stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation and oxidative stress in endothelial cells, contributing to vascular damage . Its applications extend to exploring related pathophysiological processes, including the induction of inflammation, abnormal lipid metabolism, and endoplasmic reticulum stress . In biological systems, homocysteine is derived from the demethylation of the essential amino acid methionine and can be metabolized back to methionine via remethylation (a process requiring folate and vitamin B12) or converted to cysteine via the transsulfuration pathway (which requires vitamin B6) . This product is intended for research purposes and is not for diagnostic or therapeutic use. It is essential to follow safe laboratory practices when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O4S2 B555024 (2S)-homocystine CAS No. 626-72-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

626-72-2

Molecular Formula

C8H16N2O4S2

Molecular Weight

268.4 g/mol

IUPAC Name

2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6?/m0/s1

InChI Key

ZTVZLYBCZNMWCF-ZBHICJROSA-N

Isomeric SMILES

C(CSSCCC(C(=O)O)N)[C@@H](C(=O)O)N

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N

melting_point

300 °C

Other CAS No.

626-69-7

physical_description

Solid

solubility

0.2 mg/mL at 25 °C

Synonyms

SerineO-sulfate; L-SerineO-sulfate; O-Sulfo-L-Serine; O-sulfonato-L-serine; L-Serine,O-sulfo-; 626-69-7; H-SER(SO3H)-OH; L-serineO-(hydrogensulfate); CHEBI:15829; (2S)-2-amino-3-(sulfooxy)propanoicacid; L-SOS; AC1L4VAG; AC1Q6XIM; C3H7NO6S; CHEMBL28885; SCHEMBL4314030; BDBM17663; CTK2F6092; ZINC4095907; L-Serine,hydrogensulfate(ester); 7239AH; AR-1K9269; KM0646; AKOS006271404; (2S)-2-amino-3-sulfooxypropanoicacid

Origin of Product

United States

Metabolic Pathways and Intermediary Metabolism of L Homocysteine

The Methionine Cycle and its Central Role in L-Homocysteine Metabolism

The methionine cycle is a fundamental metabolic process that regenerates methionine and produces S-adenosylmethionine (SAM), the primary methyl group donor in the body. Homocysteine is a key intermediate in this cycle, formed after SAM donates its methyl group.

S-Adenosylmethionine (SAM) Synthesis and Transmethylation Reactions

Methionine, an essential amino acid, is first activated by the enzyme methionine adenosyltransferase (MAT) using adenosine (B11128) triphosphate (ATP) as a co-substrate. This reaction yields S-adenosylmethionine (SAM), also known as AdoMet elsevier.eselsevier.esmdpi.com. SAM serves as the universal methyl group donor for a vast array of transmethylation reactions, essential for the synthesis of DNA, RNA, proteins, lipids, and various other small molecules elsevier.eselsevier.esmdpi.comelifesciences.org. These reactions are catalyzed by a diverse group of methyltransferases (MTs) elsevier.eselsevier.es. Following the transfer of its methyl group, SAM is converted into S-adenosylhomocysteine (SAH) elifesciences.orgwikipedia.orgfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.org. SAH is a potent inhibitor of most methyltransferases, and its accumulation can disrupt cellular methylation processes elsevier.esfrontiersin.orgfrontiersin.orgportlandpress.comwikipedia.org.

S-Adenosylhomocysteine (SAH) Hydrolysis by S-Adenosylhomocysteine Hydrolase (SAHase)

To prevent the inhibitory accumulation of SAH, it is rapidly hydrolyzed by the enzyme S-adenosylhomocysteine hydrolase (SAHase), also known as AdoHcyase (EC 3.3.1.1) elsevier.eselsevier.esresearchgate.netresearchgate.netfrontiersin.orgwikipedia.orgnih.govebi.ac.ukcapes.gov.brnih.gov. This reaction is reversible and yields L-homocysteine and adenosine wikipedia.orgnih.govnih.gov. The hydrolysis mechanism involves the oxidation of the 3'-hydroxyl group of SAH by enzyme-bound NAD+, followed by the elimination of L-homocysteine and subsequent reactions leading to adenosine formation wikipedia.orgnih.govebi.ac.ukcapes.gov.brnih.gov. The efficient removal of SAH is critical for maintaining the SAM:SAH ratio, often referred to as the methylation index, which regulates the activity of methyltransferases elifesciences.orgfrontiersin.org.

Remethylation of L-Homocysteine to L-Methionine

Homocysteine, once formed, can be remethylated back to methionine, thereby regenerating the methionine pool and allowing for the continued synthesis of SAM. This process is primarily accomplished through two distinct mechanisms:

The primary pathway for homocysteine remethylation occurs in virtually all tissues and is dependent on folate and vitamin B12 wikipedia.orgfrontiersin.orgresearchgate.netfrontiersin.orgpractical-haemostasis.comclinical-laboratory-diagnostics.comfrontiersin.orgscielo.brannualreviews.orgnih.gov. This reaction is catalyzed by the enzyme methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (EC 2.1.1.13) wikipedia.orgfrontiersin.orgresearchgate.netfrontiersin.orgpractical-haemostasis.comclinical-laboratory-diagnostics.comfrontiersin.orgscielo.brresearchgate.net. In this process, 5-methyltetrahydrofolate (5-MTHF), the active form of folate, donates its methyl group to homocysteine, regenerating methionine. Vitamin B12, in the form of methylcobalamin, acts as an essential cofactor for methionine synthase wikipedia.orgresearchgate.netpractical-haemostasis.comfrontiersin.orgscielo.brannualreviews.orgnih.gov. Tetrahydrofolate (THF) is released and re-enters the folate cycle to be converted back to 5-MTHF, primarily through the action of methylenetetrahydrofolate reductase (MTHFR) mdpi.comfrontiersin.orgresearchgate.netfrontiersin.orgscielo.br.

An alternative route for homocysteine remethylation is dependent on betaine (B1666868) (trimethylglycine) as the methyl donor frontiersin.orgportlandpress.compractical-haemostasis.comfrontiersin.orgahajournals.org. This pathway is primarily localized to the liver and kidney and is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT) (EC 2.1.1.5) frontiersin.orgportlandpress.compractical-haemostasis.comclinical-laboratory-diagnostics.comfrontiersin.orgresearchgate.netahajournals.org. Betaine donates a methyl group to homocysteine, forming methionine and N,N-dimethylglycine (DMG) practical-haemostasis.comahajournals.org. This pathway is independent of folate and vitamin B12 and serves as a significant route for homocysteine remethylation, particularly in the liver.

The Transsulfuration Pathway of L-Homocysteine Catabolism

When homocysteine is not remethylated, it enters the transsulfuration pathway, which leads to the synthesis of cysteine, an important amino acid for protein synthesis and a precursor for glutathione, a key cellular antioxidant wikipedia.orgfrontiersin.orgresearchgate.netfrontiersin.orgpractical-haemostasis.comfrontiersin.orgscielo.brcaldic.comnih.govucd.ie. This pathway is considered irreversible in mammals practical-haemostasis.com.

The first committed step of the transsulfuration pathway involves the condensation of L-homocysteine with serine to form cystathionine (B15957). This reaction is catalyzed by cystathionine β-synthase (CBS) (EC 4.2.1.22) and requires pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, as a cofactor wikipedia.orgfrontiersin.orgpractical-haemostasis.comfrontiersin.orgscielo.brannualreviews.orgnih.govucd.ienih.gov. Cystathionine is then cleaved by cystathionine γ-lyase (CSE or CGL) (EC 4.4.1.1) to produce cysteine and α-ketobutyrate wikipedia.orgfrontiersin.orgpractical-haemostasis.comfrontiersin.orgscielo.brcaldic.comnih.govucd.ienih.gov. α-Ketobutyrate can enter the citric acid cycle for energy production researchgate.net. The transsulfuration pathway is particularly active when methionine intake is high, and S-adenosylmethionine (SAM) can allosterically activate CBS, favoring the flux towards cysteine production mdpi.compractical-haemostasis.comannualreviews.orgcaldic.com.

Table 1: Key Enzymes and Cofactors in Homocysteine Metabolism

Pathway/ReactionEnzymeCofactor(s)SubstratesProductsPrimary Location (if specified)
Methionine Cycle
SAM SynthesisMethionine Adenosyltransferase (MAT)ATPMethionine, ATPS-Adenosylmethionine (SAM), PPi, PiLiver (predominantly) elsevier.esmdpi.com
TransmethylationMethyltransferases (MTs)VariousSAM, Acceptor moleculeS-Adenosylhomocysteine (SAH), Methylated productAll cells
SAH HydrolysisS-Adenosylhomocysteine Hydrolase (SAHase/AHCY)NAD+S-Adenosylhomocysteine (SAH)L-Homocysteine (Hcy), AdenosineAll cells
Remethylation Pathway
Folate-dependent RemethylationMethionine Synthase (MS)Vitamin B12 (Methylcobalamin), 5-MTHFL-Homocysteine (Hcy), 5-MTHFL-Methionine, Tetrahydrofolate (THF)All tissues practical-haemostasis.comclinical-laboratory-diagnostics.comfrontiersin.org
Betaine-dependent RemethylationBetaine-Homocysteine Methyltransferase (BHMT)N/A (Betaine as methyl donor)L-Homocysteine (Hcy), BetaineL-Methionine, N,N-Dimethylglycine (DMG)Liver, Kidney practical-haemostasis.comclinical-laboratory-diagnostics.comahajournals.org
Transsulfuration Pathway
CondensationCystathionine β-Synthase (CBS)Vitamin B6 (PLP), HemeL-Homocysteine (Hcy), SerineCystathionine, H2ONervous system, Liver, Kidney practical-haemostasis.comnih.gov
CleavageCystathionine γ-Lyase (CSE/CGL)Vitamin B6 (PLP)CystathionineL-Cysteine, α-KetobutyrateAll tissues wikipedia.orgfrontiersin.orgpractical-haemostasis.comnih.gov

Note: N/A indicates not applicable or not specified as a cofactor in the same manner as vitamins.

Table 2: Summary of Homocysteine Metabolic Pathways

PathwayPrimary FunctionKey EnzymesEssential Cofactors/SubstratesFate of Homocysteine
Remethylation Regeneration of Methionine; Methyl group donationMethionine Synthase (MS), BHMTFolate (5-MTHF), Vitamin B12, BetaineConverted back to Methionine
Transsulfuration Synthesis of Cysteine and other sulfur metabolitesCystathionine β-Synthase (CBS), Cystathionine γ-Lyase (CSE/CGL)Vitamin B6 (PLP), SerineCatabolized to Cysteine and α-Ketobutyrate

List of Compounds Mentioned:

L-Homocysteine (Hcy)

Methionine

S-Adenosylmethionine (SAM)

S-Adenosylhomocysteine (SAH)

Adenosine

Serine

Cysteine

α-Ketobutyrate

Cystathionine

Betaine

N,N-Dimethylglycine (DMG)

Tetrahydrofolate (THF)

5-methyltetrahydrofolate (5-MTHF)

5,10-methylenetetrahydrofolate (5,10-CH2THF)

ATP (Adenosine Triphosphate)

PPi (Pyrophosphate)

Pi (Orthophosphate)

H2S (Hydrogen Sulfide)

Glutathione (GSH)

Guanidinoacetate

Phosphatidylethanolamine (PE)

Glycine (B1666218)

Sarcosine

Hypotaurine

Taurine

O-acetylserine

O-succinylhomoserine (thiol)-lyase

Aristeromycin

3'-keto-aristeromycin (3KA)

Noraristeromycin (NRN)

3'-keto-4',5'-dehydroadenosine

3'-ketoadenosine

5'-deoxyadenosine (B1664650)

Adenine arabinoside

5'-Methylthioadenosine (MTA)

Enzymatic Regulation and Molecular Interactions in L Homocysteine Metabolism

Characterization of Key Metabolic Enzymes

The metabolism of L-homocysteine is primarily controlled by a set of key enzymes, each with distinct roles and regulatory features. These enzymes function at critical junctures of the methionine cycle and the transsulfuration pathway, determining the flux of homocysteine through these interconnected pathways.

Methionine Synthase (MTR)

Methionine synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase, is a crucial enzyme in the methionine cycle. wikipedia.orgproteopedia.org Its primary function is to catalyze the remethylation of homocysteine to methionine. wikipedia.orgnih.gov This reaction is vital for the regeneration of the essential amino acid methionine and for the perpetuation of the S-adenosylmethionine (SAM) cycle, which is central to numerous methylation reactions. wikipedia.org

The reaction catalyzed by MTR involves the transfer of a methyl group from 5-methyltetrahydrofolate (N⁵-MeTHF) to homocysteine. wikipedia.org This process is dependent on a vitamin B12-derived cofactor, methylcobalamin. nih.govnih.gov The cobalt ion within the cobalamin cofactor cycles between the Co(I) and Co(III) oxidation states during the catalytic cycle. proteopedia.org The highly reactive cob(I)alamin intermediate is susceptible to oxidation, which can inactivate the enzyme. researchgate.netebi.ac.uk A separate reactivation cycle, which uses S-adenosylmethionine as a methyl donor, is required to restore the enzyme to its active methylcobalamin form. wikipedia.orgresearchgate.net In mammals, MTR is the only enzyme capable of metabolizing N⁵-MeTHF, thereby regenerating the active folate cofactor, tetrahydrofolate (THF). wikipedia.org

EnzymeGeneFunctionCofactor
Methionine SynthaseMTRCatalyzes the remethylation of homocysteine to methionine. wikipedia.orgnih.govVitamin B12 (Cobalamin) proteopedia.orgnih.gov

Cystathionine (B15957) β-Synthase (CBS)

Cystathionine β-synthase (CBS) is the first and rate-limiting enzyme in the transsulfuration pathway, which channels homocysteine away from the methionine cycle and towards the synthesis of cysteine. nih.govnih.gov This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine. nih.govresearchgate.net

Human CBS is a complex, multidomain enzyme that utilizes pyridoxal-5'-phosphate (PLP) as a cofactor for its catalytic activity. wikipedia.org The enzyme is composed of an N-terminal heme-binding domain, a central catalytic core, and a C-terminal regulatory domain. nih.govresearchgate.net The heme cofactor acts as a redox sensor, allowing the enzyme's activity to be modulated by changes in the cellular redox environment. wikipedia.org For instance, the enzyme's activity is doubled when the ferrous (Fe²⁺) heme is oxidized to the ferric (Fe³⁺) state. wikipedia.org

A key feature of CBS regulation is its allosteric activation by S-adenosylmethionine (SAM). wikipedia.orgpnas.orgnih.gov When SAM levels are high, it binds to the regulatory domain of CBS, inducing a conformational change that relieves autoinhibition and increases the enzyme's catalytic activity. nih.govnih.govacs.org This mechanism ensures that when there is an excess of methionine, and consequently SAM, homocysteine is efficiently diverted into the transsulfuration pathway for conversion to cysteine. nih.govwikipedia.org In addition to its primary role, CBS can also catalyze alternative reactions that produce hydrogen sulfide (H₂S), a gaseous signaling molecule. nih.govwikipedia.org

EnzymeGeneFunctionCofactor/Regulator
Cystathionine β-SynthaseCBSCatalyzes the condensation of homocysteine and serine to form cystathionine. nih.govresearchgate.netPyridoxal-5'-phosphate (PLP), Heme, S-adenosylmethionine (SAM) wikipedia.orgpnas.org

Cystathionine γ-Lyase (CGL)

Cystathionine γ-lyase (CGL), also known as cystathionase, is the second key enzyme in the transsulfuration pathway. mdpi.com Its primary function is to catalyze the cleavage of cystathionine, the product of the CBS reaction, into cysteine, α-ketobutyrate, and ammonia. pnas.org This reaction completes the conversion of the sulfur atom from homocysteine into cysteine.

Like CBS, CGL is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.gov In addition to its role in cysteine synthesis, CGL is a major source of endogenous hydrogen sulfide (H₂S) in the cardiovascular system. mdpi.comnih.gov It can produce H₂S from L-cysteine and, to a lesser extent, from homocysteine. mdpi.comnih.gov The expression and activity of CGL are subject to regulation at multiple levels, including transcriptional, post-transcriptional, and post-translational mechanisms. nih.gov For example, the transcription of the CGL gene can be influenced by reactive oxygen species. nih.govnih.gov Furthermore, H₂S itself can regulate CGL activity, with low concentrations decreasing its transcription and higher concentrations leading to inhibition. wikipedia.org There is also evidence for a negative feedback mechanism where persulfidation of CGL by H₂S inhibits its activity. mdpi.com

EnzymeGeneFunctionCofactor
Cystathionine γ-LyaseCTHCatalyzes the cleavage of cystathionine to cysteine. pnas.orgPyridoxal-5'-phosphate (PLP) nih.gov

S-Adenosylhomocysteine Hydrolase (SAHase/AHCY)

S-adenosylhomocysteine hydrolase (SAHase), encoded by the AHCY gene, plays a critical role in regulating cellular methylation reactions. This enzyme catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to homocysteine and adenosine (B11128). amegroups.org SAH is a product of all S-adenosylmethionine (SAM)-dependent methylation reactions and is a potent inhibitor of methyltransferases. amegroups.org

By breaking down SAH, SAHase prevents its accumulation and the subsequent feedback inhibition of methylation processes. amegroups.orgnih.gov The activity of SAHase is therefore essential for maintaining the cellular methylation potential. Inhibition of SAHase leads to an increase in intracellular SAH levels, which can have significant biological consequences, including the impairment of methylation-dependent processes and the induction of endothelial dysfunction. amegroups.orgahajournals.orgnih.gov

EnzymeGeneFunctionSubstrate
S-Adenosylhomocysteine HydrolaseAHCYCatalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to homocysteine and adenosine. amegroups.orgS-Adenosylhomocysteine (SAH)

Methylenetetrahydrofolate Reductase (MTHFR)

Methylenetetrahydrofolate reductase (MTHFR) is a key regulatory enzyme in folate metabolism and plays an indirect but crucial role in homocysteine remethylation. mdpi.comnih.gov MTHFR catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (N⁵-MeTHF). mdpi.com N⁵-MeTHF is the primary circulatory form of folate and serves as the methyl donor for the methionine synthase-catalyzed remethylation of homocysteine to methionine. mdpi.comwikipedia.org

MTHFR is a flavoprotein that uses FAD as a cofactor. mdpi.com The activity of MTHFR is allosterically inhibited by S-adenosylmethionine (SAM). nih.govnih.gov This regulation is a critical control point in homocysteine metabolism. When SAM levels are high, MTHFR is inhibited, which reduces the production of N⁵-MeTHF and slows down the remethylation of homocysteine. This, in turn, favors the flux of homocysteine through the transsulfuration pathway, which is activated by SAM. nih.gov Conversely, when SAM levels are low, MTHFR is more active, promoting homocysteine remethylation to replenish the methionine pool. nih.gov Common polymorphisms in the MTHFR gene, such as C677T, can lead to a thermolabile variant of the enzyme with reduced activity, which can contribute to elevated homocysteine levels, particularly in individuals with low folate status. nih.gov

EnzymeGeneFunctionCofactor/Regulator
Methylenetetrahydrofolate ReductaseMTHFRCatalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. mdpi.comFlavin adenine dinucleotide (FAD), S-adenosylmethionine (SAM) nih.govmdpi.com

Methionine S-Adenosyltransferase (MAT)

Methionine S-adenosyltransferase (MAT) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. proteopedia.orgnih.govmdpi.com This reaction is the first step in the methionine cycle and is essential for providing the universal methyl donor, SAM, for a vast array of transmethylation reactions. proteopedia.orgtaylorandfrancis.com

In mammals, there are two genes that code for MAT. One is expressed primarily in the liver, while the other is found in all tissues. nih.gov The liver-specific MAT exists as both a dimer and a tetramer of the same subunit. nih.gov The activity of MAT is crucial for maintaining the cellular concentration of SAM, which, as previously discussed, is a key allosteric regulator of both CBS and MTHFR, thereby influencing the metabolic fate of homocysteine. nih.gov Engineered variants of MAT have been developed with reduced product inhibition by SAM, which can enhance the efficiency of SAM synthesis. mdpi.comnih.gov

EnzymeGeneFunctionSubstrates
Methionine S-AdenosyltransferaseMAT1A, MAT2ACatalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. proteopedia.orgnih.govmdpi.comMethionine, ATP

Betaine-Homocysteine Methyltransferase (BHMT)

Betaine-homocysteine S-methyltransferase (BHMT) is a zinc metalloenzyme that plays a crucial role in the regulation of homocysteine levels, particularly in the liver and kidneys where it is highly expressed. ebi.ac.uknih.govnih.gov BHMT catalyzes the transfer of a methyl group from betaine (B1666868) (a metabolite of choline) to homocysteine, forming dimethylglycine and methionine. ebi.ac.ukwikipedia.org This reaction represents an alternative, folate-independent pathway for the remethylation of homocysteine back to methionine. nih.gov

The expression of the Bhmt gene is subject to transcriptional regulation. The liver receptor homolog-1 (LRH-1) has been identified as a key regulator, binding to the promoter region of the Bhmt gene and influencing its transcription. nih.gov Studies have shown that during fasting, the expression of both Bhmt and Lrh-1 increases in the liver. nih.gov Conversely, a deficiency in LRH-1 leads to decreased Bhmt expression, which is associated with increased reactive oxygen species (ROS) production, mitochondrial stress, and hepatic triglyceride accumulation. nih.gov

The activity of BHMT is also subject to redox regulation. The enzyme contains a catalytic zinc atom bound by three thiolates. ebi.ac.uk Under oxidative stress, a disulfide bond can form between two of these zinc-binding ligands, rendering the enzyme inactive. ebi.ac.uk This redox switch provides a mechanism for modulating BHMT activity in response to the cellular redox state.

Mutations in the BHMT gene can impact homocysteine metabolism and have been implicated in various health disorders. wikipedia.org

Roles of Essential Cofactors in Enzymatic Activities

The catalytic function of several key enzymes in homocysteine metabolism is critically dependent on the presence of specific B vitamins, which act as cofactors. Deficiencies in these vitamins can lead to impaired enzyme activity and subsequent elevations in plasma homocysteine levels. droracle.ai

Folate (Vitamin B9) Derivatives

Folate and its derivatives are essential for the remethylation of homocysteine to methionine. nih.govmdpi.com The primary circulating form of folate is 5-methyltetrahydrofolate (5-MTHF), which serves as the methyl donor in the reaction catalyzed by methionine synthase. researchgate.net This reaction is a critical link between the folate and methionine cycles. nih.govmedlink.com

Dietary folate, primarily in the form of polyglutamates, must be hydrolyzed to monoglutamates in the intestine to be absorbed. medlink.com Once inside the cell, it is converted to its active form, tetrahydrofolate (THF), which can then be used in various one-carbon transfer reactions, including the synthesis of purines and pyrimidines. nih.gov The enzyme 5,10-methylenetetrahydrofolate reductase (MTHFR) is pivotal in this pathway, catalyzing the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-MTHF. researchgate.net

A deficiency in folate can lead to a decrease in the availability of 5-MTHF, thereby impairing the remethylation of homocysteine and leading to its accumulation. droracle.ainih.gov

Cobalamin (Vitamin B12)

Cobalamin, or vitamin B12, is an indispensable cofactor for the enzyme methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR). researchgate.netnih.gov Methionine synthase facilitates the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, regenerating methionine. droracle.ainih.gov This process is vital for DNA synthesis and cellular metabolism. nih.gov

In this reaction, cobalamin acts as an intermediate methyl carrier. nih.gov A deficiency in vitamin B12 impairs the function of methionine synthase, leading to a bottleneck in the remethylation pathway and a subsequent increase in homocysteine levels. droracle.aidroracle.ai The inactive form of methionine synthase can be reactivated by methionine synthase reductase (MTRR) in a process that requires S-adenosylmethionine (SAM) as a methyl donor. nih.gov

Pyridoxal-5′-Phosphate (Vitamin B6)

Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a crucial coenzyme for two key enzymes in the transsulfuration pathway: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CTH). nih.govnih.govresearchgate.net This pathway is responsible for the irreversible catabolism of homocysteine to cysteine. nih.gov

CBS catalyzes the condensation of homocysteine and serine to form cystathionine, while CTH subsequently hydrolyzes cystathionine to produce cysteine and α-ketobutyrate. nih.gov Both of these enzymatic reactions are dependent on PLP. nih.govnih.gov

A deficiency in vitamin B6 can lead to reduced activity of both CBS and CTH, impairing the transsulfuration of homocysteine and contributing to its accumulation in the plasma. nih.govahajournals.org Interestingly, during vitamin B6 insufficiency, CSE exhibits a greater loss of activity than CBS, leading to an accumulation of cystathionine. nih.govresearchgate.net

Allosteric Regulation and Feedback Mechanisms of Metabolic Flux

The flow of homocysteine through its competing metabolic pathways—remethylation and transsulfuration—is meticulously regulated by allosteric mechanisms and feedback loops. A key regulatory molecule in this process is S-adenosylmethionine (SAM), which is synthesized from methionine. unl.edu

When methionine levels are high, the concentration of SAM increases. nih.gov High levels of SAM act as a critical metabolic sensor, signaling methionine sufficiency. unl.edu In this state, SAM exerts two major regulatory effects:

Allosteric activation of cystathionine β-synthase (CBS): SAM binds to an allosteric site on CBS, increasing its activity and directing homocysteine towards the transsulfuration pathway for catabolism. nih.govunl.eduunl.edu

Allosteric inhibition of 5,10-methylenetetrahydrofolate reductase (MTHFR): SAM inhibits MTHFR, the enzyme responsible for producing the 5-methyltetrahydrofolate required for the remethylation of homocysteine. nih.govunl.edu This inhibition reduces the rate of homocysteine remethylation.

Conversely, when methionine levels are low, SAM concentrations decrease. nih.gov This relieves the inhibition of MTHFR and reduces the activation of CBS, thereby conserving methionine by favoring the remethylation of homocysteine back to methionine. nih.gov This coordinated regulation ensures that the metabolic fate of homocysteine is dynamically adjusted based on the cellular availability of methionine.

Interactive Data Tables

Table 1: Key Enzymes in L-Homocysteine Metabolism and Their Functions

EnzymeAbbreviationFunctionCofactor
Betaine-Homocysteine MethyltransferaseBHMTCatalyzes the remethylation of homocysteine to methionine using betaine as a methyl donor. ebi.ac.ukwikipedia.orgZinc ebi.ac.uk
Methionine SynthaseMS / MTRCatalyzes the remethylation of homocysteine to methionine using 5-methyltetrahydrofolate as a methyl donor. nih.govnih.govCobalamin (Vitamin B12) nih.gov
5,10-Methylenetetrahydrofolate ReductaseMTHFRCatalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. researchgate.netFAD
Cystathionine β-SynthaseCBSCatalyzes the condensation of homocysteine and serine to form cystathionine. nih.govPyridoxal-5'-Phosphate (Vitamin B6) nih.gov
Cystathionine γ-LyaseCTHCatalyzes the hydrolysis of cystathionine to cysteine and α-ketobutyrate. nih.govPyridoxal-5'-Phosphate (Vitamin B6) nih.gov

Table 2: Essential Cofactors and Their Roles in Homocysteine Metabolism

Cofactor (Vitamin)Active FormRole in Homocysteine Metabolism
Folate (Vitamin B9)5-Methyltetrahydrofolate (5-MTHF)Acts as the methyl donor for the remethylation of homocysteine to methionine, catalyzed by methionine synthase. nih.govresearchgate.net
Cobalamin (Vitamin B12)MethylcobalaminServes as a cofactor for methionine synthase, facilitating the transfer of a methyl group to homocysteine. nih.govnih.gov
Pyridoxine (Vitamin B6)Pyridoxal-5'-Phosphate (PLP)Acts as a coenzyme for cystathionine β-synthase and cystathionine γ-lyase in the transsulfuration pathway. nih.govnih.gov

Cellular and Subcellular Mechanisms of L Homocysteine Action

Epigenetic and Methylation Status Alterations

L-Homocysteine's role in one-carbon metabolism intricately links it to epigenetic regulation. The balance of key metabolites like S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) is crucial for maintaining cellular methylation status, which in turn influences gene expression.

Influence on DNA and Histone Methylation Dynamics

The altered SAM/SAH ratio directly impacts DNA methylation dynamics. SAH accumulation inhibits DNA methyltransferases (DNMTs), leading to global hypomethylation of DNA scielo.brmdpi.comfrontiersin.orgmdpi.combiorxiv.org. Studies have shown that hyperhomocysteinemia can decrease global DNA methylation levels in endothelial cells, which can be reversed by folic acid and vitamin B12 supplementation mdpi.com. Furthermore, homocysteine has been implicated in the hypomethylation of specific CpG dinucleotides within the promoter region of the p66shc gene, leading to its increased transcription and subsequent contribution to endothelial cell dysfunction oup.com.

Beyond DNA, histone methylation is also affected. Histone modifications, such as methylation and acetylation, are critical for regulating chromatin structure and gene accessibility mdpi.comnih.govnih.govnih.govnih.govpnas.org. Homocysteine metabolism is linked to histone methylation dynamics. Changes in methionine availability, which impacts SAM and SAH levels, can alter histone methylation marks, such as H3K4me3, influencing gene transcription nih.gov. Moreover, homocysteine can lead to N-homocysteinylation of histones, a post-translational modification that interferes with normal histone acetylation and methylation patterns, thereby modulating gene expression mdpi.comresearchgate.net.

Modulation of Gene Expression Profiles

The cumulative effect of disrupted methylation status—both DNA and histone—is a significant modulation of gene expression profiles mdpi.commdpi.comnih.govnih.gov. Hyperhomocysteinemia has been shown to induce profound changes in gene expression in various cell types mdpi.com. For instance, homocysteine can lead to the upregulation of genes associated with ER stress, such as GRP78/BiP and GADD153 jci.orgnih.govresearchgate.netahajournals.orgresearchgate.net. It can also influence the expression of genes involved in inflammatory responses, such as intercellular adhesion molecule-1 (ICAM-1) mdpi.comnih.gov. Furthermore, homocysteine has been shown to affect the expression of genes related to cell cycle regulation, such as cyclin A, contributing to cellular dysfunction mdpi.com.

Endoplasmic Reticulum (ER) Stress Responses

L-Homocysteine is recognized as an inducer of endoplasmic reticulum (ER) stress jci.orgnih.govresearchgate.netahajournals.orgresearchgate.netwjgnet.complos.orgresearchgate.netfrontiersin.orgplos.org. ER stress occurs when the capacity of the ER to correctly fold and process proteins is overwhelmed, leading to the accumulation of misfolded proteins. Homocysteine can trigger this response by disrupting disulfide bond formation and activating the Unfolded Protein Response (UPR) signaling pathways, mediated by key sensors like PERK, IRE1α, and ATF6 jci.orgnih.govresearchgate.netresearchgate.netwjgnet.complos.orgresearchgate.netfrontiersin.orgplos.org. Activation of the UPR leads to the upregulation of ER stress-response genes, including GRP78 (BiP), GRP94, CHOP (GADD153), and Herp jci.orgnih.govahajournals.orgresearchgate.netwjgnet.com. Sustained or excessive ER stress can result in cellular dysfunction, apoptosis, and contribute to various pathologies, including atherosclerosis and hepatic steatosis nih.govahajournals.orgwjgnet.comresearchgate.netfrontiersin.orgplos.org. For example, homocysteine-induced ER stress can dysregulate cholesterol and triglyceride biosynthetic pathways by activating sterol regulatory element-binding proteins (SREBPs) nih.gov.

Effects on Mitochondrial Homeostasis and Function

Mitochondria are critical for cellular energy production, redox homeostasis, and apoptosis regulation. L-Homocysteine significantly impacts mitochondrial function and homeostasis nih.govencyclopedia.pubnih.govplos.org. Elevated homocysteine levels can lead to decreased mitochondrial respiration, reduced activity of electron transport chain (ETC) complexes, and diminished ATP production nih.govencyclopedia.pub. Reactive oxygen species (ROS) are implicated as key mediators of Hcy-induced mitochondrial damage, contributing to oxidative stress and damage to mitochondrial DNA and proteins nih.govencyclopedia.pubnih.govfrontiersin.org.

Homocysteine can also induce apoptosis through disturbed mitochondrial homeostasis, characterized by decreased mitochondrial membrane potential, altered expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, release of cytochrome c, and activation of caspases nih.govencyclopedia.pub. Furthermore, homocysteine can disrupt copper homeostasis by forming Cu-Hcy complexes, reducing the availability of copper to critical molecules like the copper chaperone COX17 and cytochrome c oxidase (CCO), leading to mitochondrial dysfunction and endothelial cell injury plos.org. In the brain, Hcy has been shown to interfere with mitochondrial oxidative phosphorylation and induce mitochondrial DNA modifications, contributing to cognitive impairment nih.gov.

Interactions with Other Intracellular Signaling Pathways

L-Homocysteine interacts with and modulates several other intracellular signaling pathways, contributing to its multifaceted cellular effects.

  • MAPK Signaling: Homocysteine can activate mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways researchgate.netfrontiersin.orgnih.govnih.gov. In neurons, homocysteine-induced activation of NMDA receptors leads to Ca2+ influx, which in turn triggers sustained phosphorylation of ERK-MAPK. This activation is an intermediate step coupling NMDA receptor stimulation to neuronal cell death. A novel crosstalk between ERK and p38 MAPK pathways has also been identified in homocysteine-mediated neuronal cell death, suggesting a complex signaling cascade researchgate.netnih.govnih.gov.
  • Nitric Oxide (NO) Production: Homocysteine can interfere with nitric oxide (NO) production, a crucial regulator of endothelial homeostasis mdpi.comnih.govfrontiersin.orgcdnsciencepub.com. It can decrease NO bioavailability, contributing to endothelial dysfunction mdpi.comnih.govfrontiersin.orgcdnsciencepub.com. Conversely, in some contexts, homocysteine might upregulate inducible nitric oxide synthase (iNOS) in response to inflammatory cytokines cdnsciencepub.com.
  • Inflammatory Pathways: Homocysteine can activate pro-inflammatory pathways, such as NF-κB, leading to the production of inflammatory cytokines like IL-1β, IL-6, and IL-8 nih.govwjgnet.com. It also increases the expression of adhesion molecules like ICAM-1, promoting monocyte adhesion to endothelial cells mdpi.comoup.comnih.gov.
  • Leptin Signaling: In neuronal cells, homocysteine can induce leptin resistance by suppressing STAT3 phosphorylation downstream of the leptin receptor, potentially via ER stress plos.org.
  • Genetic Basis and Molecular Genetics of L Homocysteine Metabolism

    Genetic Polymorphisms Affecting L-Homocysteine Metabolizing Enzymes

    Methylenetetrahydrofolate Reductase (MTHFR) Gene Polymorphisms (e.g., 677C>T, 1298A>C)

    The MTHFR gene encodes the enzyme methylenetetrahydrofolate reductase, which catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF). 5-MTHF is the primary circulating form of folate and serves as a methyl group donor in the remethylation of homocysteine to methionine, a reaction dependent on vitamin B12. Consequently, MTHFR activity is central to homocysteine regulation.

    Two common polymorphisms in the MTHFR gene are widely studied:

    677C>T (rs1801133): This polymorphism results in an alanine-to-valine substitution at codon 222. The resulting enzyme variant is thermolabile and exhibits reduced catalytic activity, particularly at higher temperatures. Homozygosity for the T allele (TT genotype) can lead to a significant reduction in MTHFR enzyme activity, estimated to be around 32-36% of normal, increasing the propensity for hyperhomocysteinemia cambridge.orgmdpi.com. Heterozygosity (CT genotype) typically results in about 64% of normal enzyme activity cambridge.org.

    1298A>C (rs1801131): This polymorphism causes a glutamate-to-alanine substitution at codon 429. While it also affects enzyme activity, its impact is generally less pronounced than the 677C>T variant when present in isolation. However, compound heterozygosity for both the 677C>T and 1298A>C polymorphisms can result in a more substantial decrease in MTHFR enzyme activity, comparable to or even greater than that seen in homozygous 677TT individuals cambridge.orgracgp.org.aumdpi.com.

    These polymorphisms are highly prevalent in the general population, with estimates suggesting that 60-70% of individuals carry at least one variant, and approximately 10% are homozygous or compound heterozygous for these common MTHFR variants racgp.org.au.

    Table 1: Impact of MTHFR Polymorphisms on Enzyme Activity

    Genotype (677C>T)Genotype (1298A>C)Relative MTHFR Activity
    CCAA100% (Reference)
    CTAA~64%
    TTAA~32-36%
    CCAC~60%
    CCCC~52%
    CTAC~36%

    Note: Activity levels are relative to the wild-type (CC/AA) genotype and can vary slightly between studies.

    The association between MTHFR genotypes and plasma homocysteine levels is well-documented. Individuals with the 677TT genotype, for instance, exhibit significantly higher homocysteine levels compared to those with the CC genotype.

    Table 2: Association of MTHFR C677T Polymorphism with Homocysteine Levels

    Genotype (677C>T)Average Change in Homocysteine (µmol/L)
    CC (Reference)0
    CT+2.01 (SE 0.63)
    TT+16.19 (SE 1.8)

    Note: Values represent average increases in plasma homocysteine levels compared to the CC genotype. SE denotes standard error.

    Polymorphisms in Other Key Metabolic Genes (e.g., CBS, MTR, MUT)

    Beyond MTHFR, genetic variations in other enzymes crucial for homocysteine metabolism also contribute to variations in circulating homocysteine levels and the risk of related disorders.

    Cystathionine (B15957) beta-synthase (CBS): CBS is the rate-limiting enzyme in the transsulfuration pathway, converting homocysteine to cystathionine. Deficiency in CBS activity is the most common cause of classical homocystinuria. Polymorphisms in the CBS gene, such as T833C/844ins68, have been investigated for their impact on homocysteine levels. Notably, the heterozygous state of the 844ins68 variant has been associated with a protective effect against hyperhomocysteinemia in some populations nih.govplos.org.

    Methionine Synthase (MTR): MTR, also known as 5-methyltetrahydrofolate-homocysteine methyltransferase, catalyzes the vitamin B12-dependent remethylation of homocysteine to methionine. Polymorphisms in the MTR gene, such as A2756G, have been studied. Interestingly, some research suggests that certain MTR variants may be associated with slightly lower homocysteine levels, potentially by influencing the efficiency of the remethylation pathway nih.govplos.orgahajournals.org.

    Methylmalonyl-CoA Mutase (MUT): MUT is involved in the catabolism of odd-chain fatty acids and amino acids, requiring vitamin B12 as a cofactor. Defects in MUT can lead to methylmalonic aciduria and homocystinuria (cblC type), highlighting the indirect link between vitamin B12 metabolism and homocysteine levels. Polymorphisms in the MUT gene have also been implicated in influencing homocysteine concentrations ahajournals.orgscielo.brjpccr.eu.

    Inborn Errors of L-Homocysteine Metabolism (e.g., Homocystinuria)

    Inborn errors of metabolism affecting homocysteine pathways represent a critical aspect of its genetic basis. Homocystinuria is a group of rare genetic disorders characterized by the accumulation of homocysteine and its metabolites in the blood and urine, resulting from deficiencies in enzymes involved in either the transsulfuration or remethylation pathways.

    The primary genetic causes of homocystinuria include:

    Classical Homocystinuria (CBS Deficiency): Caused by mutations in the CBS gene, leading to impaired transsulfuration scielo.brscielo.brbmj.com.

    MTHFR Deficiency: Severe deficiencies in MTHFR enzyme activity due to mutations in the MTHFR gene result in impaired homocysteine remethylation racgp.org.auscielo.brscielo.br.

    Remethylation Defects: These include deficiencies in methionine synthase (MTR) or methionine synthase reductase (MTRR), or defects in vitamin B12 metabolism (e.g., MMADHC, CUBN genes) that impair the function of MTR scielo.brscielo.brbmj.combluecrossnc.com.

    These conditions can manifest with a range of clinical symptoms, including developmental delay, intellectual disability, skeletal abnormalities, ocular lens dislocation, and an increased risk of vascular events scielo.brbluecrossnc.comeyewiki.org.

    Table 3: Major Genetic Causes of Homocystinuria

    Enzyme/Gene AffectedPathway InvolvedType of Homocystinuria
    Cystathionine beta-synthase (CBS)TranssulfurationClassical Homocystinuria
    Methylenetetrahydrofolate Reductase (MTHFR)RemethylationMTHFR Deficiency Homocystinuria
    Methionine Synthase (MTR)RemethylationMTR Deficiency Homocystinuria
    Methionine Synthase Reductase (MTRR)RemethylationMTRR Deficiency Homocystinuria
    Methylmalonyl-CoA Mutase (MUT) / MMADHC / CUBN etc.Vitamin B12 MetabolismAssociated with Homocystinuria (e.g., cblC deficiency)

    Gene-Environment Interactions Influencing L-Homocysteine Levels

    The interplay between an individual's genetic makeup and environmental factors is crucial in determining their homocysteine status. Genetic predispositions can be significantly modulated by lifestyle and dietary factors.

    Dietary Folate and Vitamin B12: Individuals with MTHFR polymorphisms, particularly the 677TT genotype, are more susceptible to elevated homocysteine levels when dietary intake of folate and vitamin B12 is suboptimal racgp.org.aunih.govplos.orgmdpi.comnih.gov. Adequate intake of these B vitamins can mitigate the impact of these genetic variations.

    Environmental Exposures: Emerging research suggests that environmental factors like ultraviolet radiation (UVR) can interact with genetic variants involved in folate metabolism (e.g., MTHFD1) and vitamin D status, influencing homocysteine levels mdpi.comresearchgate.net. Furthermore, exposure to heavy metals like lead has been shown to interact with MTHFR polymorphisms, increasing the risk of hyperhomocysteinemia nih.govplos.org.

    Genomic and Proteomic Approaches in Dissecting L-Homocysteine-Related Pathways

    Advanced molecular techniques are instrumental in uncovering new genetic determinants and understanding the complex regulatory networks of homocysteine metabolism.

    Genome-Wide Association Studies (GWAS): GWAS have been employed to identify novel genetic loci associated with homocysteine levels beyond the well-established genes like MTHFR and CBS. These studies have revealed associations with genes such as CPS1, MUT, NOX4, and DPEP1, providing new insights into the broader genetic architecture of homocysteine metabolism ahajournals.org.

    Proteomic and Metabolomic Analyses: Functional chemoproteomic and metabolomic platforms allow for the comprehensive assessment of enzyme activities and metabolic pathways. Techniques like Activity-Based Protein Profiling (ABPP) can be used to study the functional state of enzymes involved in homocysteine metabolism within complex biological systems, aiding in the identification of novel targets and regulatory mechanisms nomuraresearchgroup.com.

    Literature Mining and Pathway Analysis: Computational approaches, such as literature mining, are used to systematically identify genes and pathways associated with homocysteine. This method helps in constructing comprehensive networks, understanding molecular mechanisms, and selecting candidate genes for genetic and epigenetic studies related to hyperhomocysteinemia nih.gov.

    Genotyping Technologies: Various genotyping methods, including Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP), are routinely used to identify specific genetic polymorphisms in genes like MTHFR, CBS, and MTR within populations nih.govplos.org.

    Compound List:

    L-Homocysteine (Hcy)

    Methionine

    Cysteine

    5,10-Methylenetetrahydrofolate

    5-Methyltetrahydrofolate (5-MTHF)

    S-adenosylmethionine (SAM)

    S-adenosylhomocysteine (SAH)

    Adenosine (B11128)

    Cystathionine

    Methylmalonic acid

    Nitric oxide

    5-methyltetrahydropteroyltri-L-glutamate

    O-succinyl-homoserine

    Homoserine

    Sulfide

    2-hydroxyglutarate

    Folate

    Vitamin B12 (Cobalamin)

    Vitamin B6 (Pyridoxine)

    Pyridoxal phosphate (B84403)

    Analytical Methodologies for L Homocysteine and L Homocystine Research

    Chromatographic Techniques for Quantitative Determination

    Chromatography stands as a cornerstone for the separation and quantification of L-homocysteine and L-homocystine from complex biological matrices like plasma and urine. nih.govmdpi.com These methods are renowned for their high specificity and sensitivity. A critical step in most chromatographic analyses of total homocysteine is the reduction of disulfide bonds to convert all forms, including L-homocystine and protein-bound homocysteine, into the free thiol, L-homocysteine, which is then derivatized for detection. lcms.czpractical-haemostasis.com Common reducing agents include dithiothreitol (B142953) (DTT), 2-mercaptoethanol, and sodium borohydride. haematologica.orgresearchgate.netrestek.com

    High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for measuring total plasma homocysteine. haematologica.org This versatility stems from its compatibility with various detection systems, each offering distinct advantages in terms of sensitivity and selectivity.

    Fluorescence Detection: This is a highly sensitive and popular method that requires pre-column derivatization of L-homocysteine with a fluorogenic reagent. haematologica.org Commonly used derivatizing agents include monobromobimane (B13751) and ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F). haematologica.orgsjp.ac.lknih.gov The resulting fluorescent adducts are then separated by reverse-phase HPLC and quantified. sjp.ac.lk While effective, derivatization with agents like monobromobimane can sometimes produce fluorescent byproducts that may interfere with the analysis. haematologica.org The stability of the adduct and the resolution of the chromatographic separation are key advantages of this approach. haematologica.org

    Electrochemical Detection (ED): HPLC with electrochemical detection offers a direct method for measuring reduced L-homocysteine without the need for derivatization. haematologica.org This technique is based on the electrochemical oxidation of the thiol group of homocysteine at the surface of an electrode. rsc.org It is a sensitive and specific method, though it can be susceptible to interference from other electroactive species in the sample. haematologica.org

    Spectrophotometric Detection: This method can be used following post-column derivatization with agents like ninhydrin, which reacts with amino acids to produce a colored compound detectable in the visible range. haematologica.org

    A comparison of different HPLC methods reveals variations in run time and performance. For instance, methods using SBD-F and ABD-F for derivatization have been shown to have total run times of 5 and 7 minutes, respectively, with good linearity up to 200 µmol/L. tubitak.gov.tr

    Table 1: Comparison of HPLC Derivatization Agents for L-Homocysteine Analysis

    Derivatizing Agent Detection Method Key Features Reference
    Monobromobimane Fluorescence Rapid derivatization at room temperature. haematologica.org Can produce interfering fluorescent subproducts. haematologica.org haematologica.orgnih.gov
    SBD-F Fluorescence Stable adduct formation and fine chromatographic resolution. haematologica.org haematologica.orgsjp.ac.lktubitak.gov.tr
    ABD-F Fluorescence Effective for quantification with a slightly longer run time compared to SBD-F. tubitak.gov.tr tubitak.gov.tr
    o-phthaldialdehyde (OPA) Fluorescence Used for pre-column derivatization. haematologica.org haematologica.org

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly specific method for the quantification of total homocysteine and its related metabolites. ebi.ac.uknih.govshimadzu.com This technique combines the superior separation capabilities of liquid chromatography with the precise mass detection of tandem mass spectrometry, offering high sensitivity and the ability to use stable isotope-labeled internal standards for accurate quantification. ebi.ac.uknih.gov

    A typical LC-MS/MS workflow involves a reduction step to convert all homocysteine forms to the monomer, followed by protein precipitation. lcms.czthermofisher.com The resulting sample is then injected into the LC-MS/MS system. The analysis is often performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. ebi.ac.ukshimadzu.com For instance, L-homocysteine can be detected through the transition from a precursor ion to a product ion (e.g., m/z 136 to m/z 90). ebi.ac.uk

    The use of deuterated internal standards, such as homocystine-d8 or DL-homocysteine-d4, is a key advantage, as it corrects for matrix effects and variations during sample preparation and analysis. ebi.ac.ukthermofisher.com LC-MS/MS methods are generally rapid, with some analyses completed within 2.5 to 5 minutes. ebi.ac.ukjasem.com.tr They exhibit excellent linearity and low limits of detection, often in the sub-micromolar range. restek.comsouthcarolinablues.com

    Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another established method for the analysis of L-homocysteine. haematologica.orgresearchgate.netnih.gov This technique requires the derivatization of homocysteine to make it volatile for GC analysis. A common approach involves the formation of bis-tert-butyldimethylsilyl derivatives. researchgate.net

    GC-MS methods can determine not only the concentration of plasma homocysteine but also its metabolic turnover. researchgate.netnih.gov Similar to LC-MS/MS, GC-MS utilizes stable isotope-labeled internal standards, such as DL-[3,3,3',3',4,4,4',4'-2H8]-homocystine, to ensure accuracy and precision. researchgate.netnih.gov While GC-MS is a robust and precise technique, the multi-step sample preparation, which includes reduction and derivatization, can be more time-consuming compared to some other methods. researchgate.net A study reported a limit of detection of 0.4 µmol/L for a GC-MS method. southcarolinablues.com

    Electrochemical Detection Methods

    Electrochemical methods provide a direct and often rapid means of detecting L-homocysteine. rsc.orgmdpi.com These techniques are based on the electrochemical oxidation of the thiol group of homocysteine at the surface of a modified electrode. rsc.org A significant challenge in the direct electrochemical detection of homocysteine is its large oxidation overpotential on conventional bare electrodes. rsc.org

    To overcome this, various modified electrodes have been developed to enhance the electrocatalytic response and selectivity towards homocysteine. These modifications can include the use of nanomaterials like gold nanoparticles and carbon nanotubes. mdpi.com For instance, a nanocomposite film of gold nanoparticles and acetylene (B1199291) black–dihexadecyl phosphate (B84403) on a glassy carbon electrode has been shown to have a good electrocatalytic response to homocysteine oxidation. mdpi.com Such sensors can exhibit a wide linear range (e.g., 3.0 µmol/L to 1.0 mmol/L) and low detection limits (e.g., 0.6 µmol/L). mdpi.com

    A key advantage of electrochemical sensors is their potential for simplicity, low cost, and rapid response, making them suitable for point-of-care applications. mdpi.com Research has also focused on developing methods for the selective detection of homocysteine in the presence of other thiols like cysteine and glutathione. rsc.org

    Immunoassays and Biosensor Development

    Immunoassays and biosensors represent a significant area of development for L-homocysteine analysis, often providing automated, high-throughput platforms suitable for clinical laboratories. cdc.govresearchgate.net

    Immunoassays: Fluorescence polarization immunoassay (FPIA) is a widely used automated method. cdc.gov In a typical FPIA, homocysteine in the sample is first reduced and then enzymatically converted to S-adenosyl-homocysteine (SAH) using SAH hydrolase and adenosine (B11128). cdc.gov The assay then uses a specific monoclonal antibody and a fluoresceinated SAH analog tracer to determine the concentration of SAH, which is proportional to the initial total homocysteine concentration. cdc.gov FPIA methods have been shown to be comparable to HPLC and GC-MS methods and are linear over a clinically relevant range. southcarolinablues.comcdc.gov

    Biosensors: The development of novel biosensors for homocysteine is an active area of research. These biosensors aim to provide rapid, sensitive, and low-cost detection platforms. mdpi.comnih.gov One approach involves the use of molecularly imprinted polymers (MIPs). mdpi.com An Hcy-MIP biosensor fabricated on a screen-printed carbon electrode has demonstrated high sensitivity with a linear response from 5.0 to 150 µM and a detection limit of 1.2 µM. mdpi.com

    Another innovative approach is the development of cell-free biosensors that utilize the native homocysteine sensing machinery of bacteria like Escherichia coli. nih.gov These systems can be engineered to produce a colorimetric output in the presence of clinically relevant concentrations of homocysteine, offering a potential platform for low-cost, point-of-care testing. nih.gov

    Table 3: Compound Names Mentioned in the Article

    Compound Name
    L-Homocystine
    L-Homocysteine
    Total Homocysteine (tHcy)
    Cysteine
    Cysteinylglycine
    Glutathione
    Methionine
    S-adenosyl-homocysteine (SAH)
    S-adenosylmethionine (SAM)
    Tetrahydrofolate
    5-methyltetrahydrofolate
    NADPH
    NAD+
    Pyruvate
    Ammonia
    L-Serine
    Cystathionine (B15957)
    Thialysine
    Dithiothreitol (DTT)
    2-mercaptoethanol
    Sodium borohydride
    Monobromobimane
    Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F)
    7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F)
    ABD-F
    o-phthaldialdehyde (OPA)
    Ninhydrin
    Adenosine
    Inosine
    2-oxoglutarate
    Cysteamine
    Homatropine
    Methacrylic acid (MAA)
    Trimethylolpropane trimethacrylate (TRIM)
    Tris(2-carboxyethyl)phosphine (TCEP)
    N-(2-mercaptopropionyl) Glycine (B1666218)
    Cystamine dihydrochloride
    Betaine (B1666868)
    Pyridoxal-5-phosphate
    Folate
    Vitamin B12
    Vitamin B6
    Nitrous oxide
    Carbamazepine
    Phenytoin
    6-azuridine triacetate
    Ferulic acid
    Choline
    4-hydroxy isoleucine
    Succinic acid
    Methylmalonic acid
    Phenylalanine
    Creatine
    Epinephrine
    Carnitine
    Polyamines
    Catechol
    3,5-di-tert-butylcatechol
    3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione
    Ascorbic acid
    Gold
    Manganese dioxide
    Graphene oxide
    Multiwalled carbon nanotubes
    Acetylene black
    Dihexadecyl phosphate
    Polyaniline
    Chitosan
    Ionic liquid
    Cadmium
    Zinc
    Cobalt
    Iron

    Sample Preparation and Derivatization Strategies for Accurate Analysis

    The accurate quantification of L-homocysteine and its oxidized dimer, L-homocystine, in biological matrices presents significant analytical challenges. These challenges stem from the various forms in which homocysteine exists in plasma and the chemical reactivity of its thiol group. researchgate.netpractical-haemostasis.com In plasma, only a minor fraction (about 1-2%) of homocysteine is present as a free reduced thiol. thermofisher.comthermofisher.com The majority, approximately 70-80%, is covalently bound to proteins like albumin via disulfide bonds, while the remaining 10-20% exists as low-molecular-weight disulfides, primarily L-homocystine and mixed disulfides with cysteine. practical-haemostasis.comrestek.com

    To obtain a clinically relevant measure of total homocysteine (tHcy), sample preparation must convert all these forms into a single, detectable L-homocysteine monomer. practical-haemostasis.comlcms.cz This typically involves two critical steps: reduction of disulfide bonds and derivatization to enhance detectability. researchgate.netnih.gov

    Reduction of Disulfide Bonds

    The foundational step in analyzing total homocysteine is the cleavage of disulfide bonds to liberate free L-homocysteine from L-homocystine and protein-bound forms. practical-haemostasis.comlcms.cz This is accomplished by treating the sample, typically plasma or serum, with a strong reducing agent prior to analysis. practical-haemostasis.com

    Key reducing agents and their typical application are detailed below:

    Dithiothreitol (DTT) : DTT is a widely used sulfhydryl reducing agent that effectively converts the oxidized and bound forms of homocysteine into its monomeric form. restek.comlcms.cz The process generally involves incubating the plasma sample with a DTT solution for a specific period before stopping the reaction and removing proteins. elsevier.es Studies have optimized this step, finding that an incubation time of 30 minutes at room temperature is often sufficient to achieve maximum recovery of L-homocysteine. restek.comlcms.cz

    Tris(2-carboxyethyl)phosphine (TCEP) : TCEP is another potent and stable reducing agent used to break disulfide bonds in preparation for homocysteine analysis. scielo.br It is effective at reducing thiol groups as part of the initial sample treatment process. scielo.br

    Following reduction, proteins are typically precipitated and removed, often through the addition of an acid like trichloroacetic acid (TCA) or an organic solvent such as methanol, followed by centrifugation. lcms.czelsevier.esrestek.com The resulting supernatant, containing the free L-homocysteine, is then carried forward for derivatization. elsevier.es

    Table 1: Common Reducing Agents for L-Homocysteine Analysis This table is interactive. You can sort and filter the data.

    Reducing AgentAbbreviationTypical ApplicationReference
    DithiothreitolDTTIncubation with plasma/serum at room temperature for ~30 minutes to reduce disulfide bonds before protein precipitation. restek.comlcms.czelsevier.es
    Tris(2-carboxyethyl)phosphineTCEPUsed for the reduction of thiol groups during initial sample preparation. scielo.br
    Sodium borohydrideNaBH₄Used as a reductant in some automated HPLC methods, often in combination with other reagents like dithioerythritol (B556865) (DTE) to prevent reoxidation. nih.govbevital.no

    Derivatization Strategies

    Because L-homocysteine lacks a native chromophore or fluorophore, direct detection by UV or fluorescence is not feasible. researchgate.netnih.gov Therefore, a derivatization step is essential to attach a molecule (a tag) that is easily detectable. nih.gov This process is usually performed pre-column before chromatographic separation. nih.gov Some derivatization strategies also serve to stabilize the reactive thiol group, preventing unwanted oxidation during the analytical procedure. rsc.org

    Several classes of derivatizing reagents are employed in L-homocysteine research, each with specific advantages for different analytical platforms like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    Fluorescent Derivatization Reagents : These are the most common agents for HPLC-based methods.

    SBD-F (7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid) : This is one of the most widely used derivatizing agents for total plasma homocysteine analysis. nih.gov It reacts with the thiol group of L-homocysteine to form a highly stable and fluorescent derivative, which can be readily quantified by HPLC with a fluorescence detector. nih.govelsevier.es The procedure involves mixing the protein-free supernatant with a borate (B1201080) buffer and the SBD-F reagent before incubation to allow the reaction to complete. elsevier.es

    Monobromobimane (mBBr) : This is a thiol-specific alkylating reagent that forms fluorescent adducts, making it suitable for the sensitive detection of L-homocysteine and other thiols. bevital.nomdpi.comd-nb.info The derivatization reaction is often performed at a controlled pH and temperature. mdpi.com The use of mBBr can be integrated into a fully automated process for high-throughput analysis. bevital.nomdpi.com

    o-Phthalaldehyde (OPA) : OPA reacts with the primary amine of L-homocysteine in the presence of a thiol to form a fluorescent isoindole derivative. researchgate.netjst.go.jp This method can be used for on-column derivatization and allows for the simultaneous determination of multiple amino acids, including homocysteine and methionine. researchgate.net

    Reagents for Thiol Group Stabilization :

    N-ethyl maleimide (B117702) (NEM) : To prevent the artificial oxidation of thiols during sample extraction and handling, NEM can be added to the extraction solvent. rsc.org It reacts specifically with thiol groups, forming stable adducts. rsc.org This "quenching" of thiol reactivity is crucial for obtaining an accurate snapshot of the thiol status in a biological sample at the moment of collection. rsc.org

    The choice of derivatization strategy depends on the analytical instrumentation available, the required sensitivity, and whether simultaneous analysis of other compounds is desired.

    Table 2: Key Derivatization Reagents for L-Homocysteine Analysis This table is interactive. You can sort and filter the data.

    Derivatizing ReagentAbbreviationTarget GroupDetection MethodKey CharacteristicsReference
    7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acidSBD-FThiol (-SH)HPLC with Fluorescence DetectionForms highly stable fluorescent derivatives; widely used for tHcy analysis. nih.govelsevier.es
    MonobromobimanemBBrThiol (-SH)HPLC with Fluorescence DetectionThiol-specific alkylating agent; can be used in automated systems. bevital.nomdpi.comd-nb.info
    o-PhthalaldehydeOPAPrimary Amine (-NH₂)HPLC with Fluorescence DetectionRequires a thiol co-reagent; used for on-column derivatization and simultaneous analysis of amino acids. researchgate.netresearchgate.net
    N-ethyl maleimideNEMThiol (-SH)LC-MS/MSUsed to stabilize thiols by quenching reactivity, preventing oxidation during sample prep. rsc.org
    Pyridoxal 5'-phosphatePLPThiol (-SH)HPLC with Fluorescence DetectionReacts with thiols to form fluorescent adducts for analysis in human plasma. researchgate.net

    Research Applications and Synthetic Methodologies Involving L Homocystine

    L-Homocystine Utilization in Laboratory Synthesis of Peptides and Proteins

    While not a proteinogenic amino acid itself, L-homocystine and its related derivative, homocysteine thiolactone, have been explored in the context of peptide synthesis. The intramolecular cyclization of homocysteine yields homocysteine thiolactone, an activated species that can readily react with other amino acids to form dipeptides. This reactivity has been demonstrated in aqueous solutions, suggesting a potential role for such mechanisms in prebiotic peptide formation. nih.gov

    In a laboratory setting, this reaction provides a method for the formation of peptide bonds. For instance, the reaction of homocysteine thiolactone hydrochloride with glycine (B1666218) in a basic aqueous solution at 45°C yields the dipeptide Hcy-Gly. nih.gov This approach offers a way to introduce homocysteine residues into peptide chains, allowing for the study of their structural and functional effects.

    The general scheme for this dipeptide synthesis is as follows: Homocysteine Thiolactone + Amino Acid → Dipeptide

    Below is a table summarizing a representative synthesis of a dipeptide using homocysteine thiolactone:

    ReactantsConditionsProductYield
    Homocysteine thiolactone HCl, GlycinepH 8 (NaHCO₃), 45°C, 24hHcy-Gly26%

    Chemical Synthesis of L-Homocysteine and S-Adenosyl-L-Homocysteine Derivatives and Analogues for Research

    L-Homocystine is a key precursor in the synthesis of various derivatives of L-homocysteine and S-Adenosyl-L-homocysteine (SAH), which are crucial for studying the biological roles of these molecules, particularly as inhibitors of methyltransferases. nih.gov A common strategy involves the use of a protected form of L-homocystine, such as N,N'-bis-trifluoroacetyl-L-homocystine dimethyl ester. nih.govoup.comnih.gov

    This protected L-homocystine derivative can be condensed with various nucleoside analogues to create a range of SAH analogues. For example, the condensation with 3'-deoxyadenosine, 3'-deoxy-3-deazaadenosine, and 3'-deoxy-7-deazaadenosine, followed by deprotection, yields the corresponding S-3'-deoxyadenosyl-L-homocysteine analogues. nih.govoup.comnih.gov These synthetic analogues are instrumental in probing the active sites of enzymes involved in methylation reactions.

    The following table outlines the synthesis of several SAH analogues from a protected L-homocystine derivative:

    Protected L-Homocystine DerivativeNucleoside AnalogueSynthesized SAH Analogue
    N,N'-bis-trifluoroacetyl-L-homocystine dimethyl ester3'-deoxyadenosineS-3'-deoxyadenosyl-L-homocysteine
    N,N'-bis-trifluoroacetyl-L-homocystine dimethyl ester3'-deoxy-3-deazaadenosineS-3'-deoxy-3-deazaadenosyl-L-homocysteine
    N,N'-bis-trifluoroacetyl-L-homocystine dimethyl ester3'-deoxy-7-deazaadenosineS-3'-deoxy-7-deazaadenosyl-L-homocysteine

    Applications in Biochemical Pathway Elucidation and Enzyme Activity Studies

    L-Homocystine and its reduced form, L-homocysteine, are utilized in laboratory settings to investigate their impact on cellular processes and enzyme activity. One area of significant research is their role in vascular oxidative stress. Studies have shown that both L-homocysteine and L-homocystine can stereospecifically induce lipid peroxidation in endothelial cells. nih.gov This pro-oxidant effect is dependent on the enzyme endothelial nitric oxide synthase (eNOS), highlighting a specific biochemical pathway through which elevated homocysteine levels may contribute to vascular dysfunction. nih.gov By using L-homocystine in cell culture experiments, researchers can elucidate the mechanisms of homocysteine-related pathology.

    Furthermore, enzymatic assays for the quantitative determination of total L-homocysteine in biological samples (e.g., serum or plasma) are crucial diagnostic tools. weldonbiotech.comfishersci.comdiazyme.com These assays often employ a series of coupled enzyme reactions. For instance, oxidized homocysteine (including homocystine) is first reduced to free homocysteine. This is then reacted with a co-substrate like S-adenosylmethionine (SAM) by a homocysteine S-methyltransferase to form methionine and S-adenosylhomocysteine (SAH). The amount of SAH produced, which is proportional to the initial homocysteine concentration, is then measured through further enzymatic reactions. diazyme.com These assays are not only used for clinical diagnosis but also serve as research tools to study the activity and kinetics of the enzymes involved in homocysteine metabolism.

    The table below summarizes the key components and principle of a common enzymatic assay for homocysteine:

    Assay StepEnzyme/ReagentReactionPurpose
    ReductionReductantL-Homocystine → L-HomocysteineConvert all forms to free homocysteine
    MethylationHomocysteine S-methyltransferase, SAML-Homocysteine + SAM → Methionine + SAHGenerate a measurable product (SAH)
    DetectionSAH hydrolase, Adenosine (B11128) deaminase, etc.SAH → Adenosine → Inosine + AmmoniaAmplify and detect the signal from SAH

    Development of Research Probes and Modulators of Homocysteine Metabolism

    To better understand the roles of homocysteine in biological systems, researchers have developed molecular probes and modulators of its metabolism. L-Homocystine and its derivatives can serve as foundational structures for these tools.

    An example of the development of research probes is the synthesis of fluorinated homocysteine derivatives for use in ¹⁹F magnetic resonance spectroscopy and imaging. nih.gov A key intermediate in this synthesis is a protected form of homocysteine thiolactone, which can be derived from L-homocysteine. This fluorinated probe can then be used to label proteins, such as human serum albumin, allowing for the in-situ tracking of protein homocysteinylation. nih.gov

    The development of modulators of homocysteine metabolism often targets key enzymes in its metabolic pathways. One such target is S-adenosyl-L-homocysteine hydrolase (SAHH), which catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine. nih.gov Inhibition of SAHH leads to the accumulation of SAH, which in turn inhibits SAM-dependent methyltransferases. nih.gov The synthesis of SAH analogues, as discussed in section 7.2, is a primary strategy for developing such inhibitors. By modifying the adenosine or homocysteine moieties of the SAH molecule, researchers can create potent and selective inhibitors of SAHH, providing valuable tools to study the consequences of impaired homocysteine metabolism.

    The following table provides examples of research tools developed from or related to L-homocysteine:

    Tool TypeExampleStarting Material/PrecursorApplication
    Research ProbeFluorinated N-homocysteinylated proteinHomocysteine thiolactone¹⁹F Magnetic Resonance Spectroscopy and Imaging of protein homocysteinylation
    Metabolism ModulatorS-adenosyl-L-homocysteine (SAH) analoguesProtected L-homocystineInhibition of S-adenosyl-L-homocysteine hydrolase (SAHH) to study methylation pathways

    Q & A

    Q. What are the standard methods for quantifying L-Homocystine in biological tissues?

    L-Homocystine quantification typically involves tissue homogenization in acidic conditions (e.g., 0.8 N perchloric acid with EDTA) to stabilize the compound, followed by neutralization and reduction using agents like dithioerythritol (DTE) to prevent disulfide bond interference. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry is employed for separation and quantification. For example, reverse-phase HPLC using a C18 column with potassium acetate buffer and methanol gradients achieves resolution of L-Homocystine from other thiols .

    Q. How can researchers ensure the purity of synthesized L-Homocystine?

    Purity verification requires a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) for structural confirmation.
    • Mass Spectrometry (MS) to validate molecular weight and isotopic patterns.
    • Elemental Analysis to confirm stoichiometry.
    • High-Performance Thin-Layer Chromatography (HPTLC) to check for impurities. For novel compounds, full characterization data (melting point, optical rotation) must be provided, as outlined in journal guidelines .

    Q. What experimental conditions are optimal for stabilizing L-Homocystine in vitro?

    L-Homocystine is prone to oxidation and disulfide bond formation. Stabilization protocols include:

    • Preparing stock solutions in alkaline conditions (e.g., 0.2 M NaOH) to enhance solubility .
    • Using reducing agents (e.g., DTE, TCEP) in buffers to maintain the thiol group in its reduced form .
    • Storing aliquots at -80°C under nitrogen to prevent degradation .

    Advanced Research Questions

    Q. How can researchers resolve contradictory data on L-Homocystine’s concentration-dependent effects in enzymatic assays?

    Discrepancies often arise from assay-specific conditions. For example, in cystathionine γ-lyase (CSE) assays, L-Homocystine solubility varies with buffer pH and ionic strength, affecting apparent activity. To address this:

    • Use a standardized buffer system (e.g., 100 mM Tris, pH 8.5) and pre-incubate the enzyme with substrate to ensure equilibrium .
    • Validate results with orthogonal methods, such as LC-MS detection of reaction products (e.g., Hcy-SSH) .
    • Perform kinetic analyses (Km, Vmax) to distinguish substrate inhibition from assay artifacts .

    Q. What methodologies are used to investigate L-Homocystine’s role in ferroptosis regulation?

    Advanced studies employ:

    • Cell Culture Models : Incubate cells in cystine-free media supplemented with L-Homocystine to bypass system xc⁻-mediated uptake .
    • Pharmacological Inhibitors : Co-treatment with ferroptosis inducers (e.g., RSL3) or inhibitors (e.g., ferrostatin-1) to assess pathway specificity.
    • Thiol-Specific Probes : Use fluorescent dyes (e.g., monochlorobimane) to quantify intracellular thiol redox status .

    Q. How can researchers mitigate interference from homocysteine derivatives in L-Homocystine assays?

    Cross-reactivity with homocysteine or mixed disulfides (e.g., Hcy-SSG) is a common challenge. Solutions include:

    • Chromatographic Separation : Optimize HPLC gradients to resolve L-Homocystine from structurally similar compounds .
    • Enzymatic Conversion : Treat samples with homocysteine-specific enzymes (e.g., homocysteine γ-lyase) to eliminate interfering species .
    • Derivatization : Use alkylating agents (e.g., iodoacetamide) to block free thiols before analysis .

    Methodological Notes

    • Data Interpretation : Conflicting reports on L-Homocystine’s metabolic roles (e.g., pro-inflammatory vs. antioxidant effects) require rigorous validation of experimental models (e.g., in vivo vs. in vitro systems) .
    • Ethical Considerations : For animal studies, ensure compliance with institutional guidelines for organ extraction and euthanasia, as described in tissue isolation protocols .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (2S)-homocystine
    Reactant of Route 2
    (2S)-homocystine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.